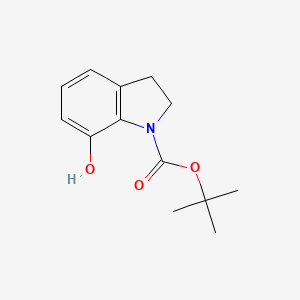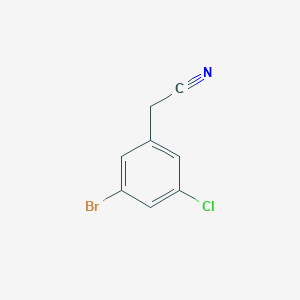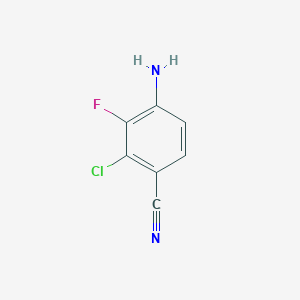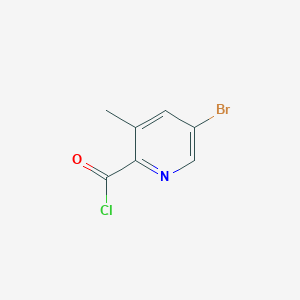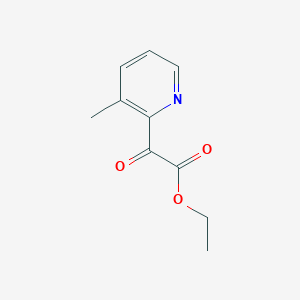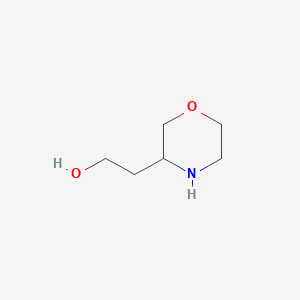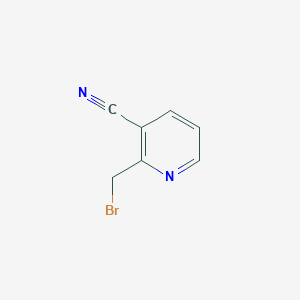
8-Bromo-5-fluoroisoquinolin-3-amine
Vue d'ensemble
Description
8-Bromo-5-fluoroisoquinolin-3-amine is a chemical compound with the formula C9H6BrFN2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethanimidamide, N-[(2-bromo-5-fluorophenyl)methyl]-2,2-diethoxy . Another synthesis method involves the use of mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular weight of this compound is 241.06 . The molecular formula is C9H6BrFN2 .Chemical Reactions Analysis
The reaction conditions for this compound involve operation in dichloromethane at 20℃ for 3.0h . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . More detailed physical and chemical properties can be found in the referenced resources .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Isoquinoline derivatives are pivotal in the synthesis of complex molecules and potential drug candidates. The synthesis of 8-Fluoro-3,4-dihydroisoquinoline, through directed ortho-lithiation reactions, showcases the utility of fluoroisoquinoline compounds in creating building blocks for pharmaceuticals, especially those targeting the central nervous system (Hargitai et al., 2018). Similarly, the development of new 8-nitrofluoroquinolone derivatives with notable antibacterial properties against gram-positive and gram-negative strains indicates the role of fluorinated isoquinolines in enhancing drug efficacy (Al-Hiari et al., 2007).
Catalysis and Chemical Transformations
The application of palladium-catalyzed microwave-assisted amination for the rapid synthesis of 1-aminonaphthalenes and aminoquinolines from aryl bromides underlines the importance of bromo and fluoro substituents in facilitating chemical transformations (Wang et al., 2003). This method's efficiency in achieving good yields under microwave conditions highlights the potential for rapid and efficient synthesis of isoquinoline derivatives.
Material Science and Sensing Applications
The fluorescence properties of catecholamines and related compounds condensed with formaldehyde, leading to highly fluorescent and insoluble derivatives, suggest the potential of isoquinoline compounds in material science, particularly in developing fluorescent materials and sensors (Falck et al., 1962). This could extend to 8-Bromo-5-fluoroisoquinolin-3-amine and its derivatives for creating novel fluorescent materials.
Pharmacological Research
Though the direct pharmacological applications of this compound are not detailed in the available literature, the research on isoquinoline derivatives exhibits a broad spectrum of biological activities, including anticancer, antibacterial, and central nervous system effects. For example, the study of novel indole-aminoquinazoline hybrids for anticancer properties against various human cancer cell lines illustrates the potential therapeutic applications of isoquinoline derivatives in oncology (Mphahlele et al., 2018).
Propriétés
IUPAC Name |
8-bromo-5-fluoroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)5-3-9(12)13-4-6(5)7/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWXPVYQOOSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=CC2=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697475 | |
| Record name | 8-Bromo-5-fluoroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221974-48-6 | |
| Record name | 8-Bromo-5-fluoroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
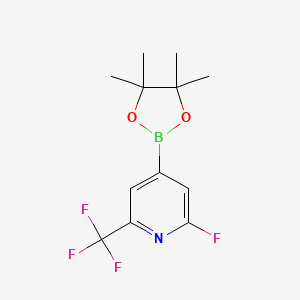
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)

